H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH

Catalog No.
S13010310
CAS No.
652144-07-5
M.F
C41H71N13O10
M. Wt
906.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH

CAS Number

652144-07-5

Product Name

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C41H71N13O10

Molecular Weight

906.1 g/mol

InChI

InChI=1S/C41H71N13O10/c1-23(2)22-29(35(58)50-27(15-16-32(43)55)39(62)54-21-9-14-31(54)37(60)51-28(40(63)64)12-7-19-47-41(44)45)52-34(57)25(10-4-5-17-42)49-33(56)24(3)48-36(59)30-13-8-20-53(30)38(61)26-11-6-18-46-26/h23-31,46H,4-22,42H2,1-3H3,(H2,43,55)(H,48,59)(H,49,56)(H,50,58)(H,51,60)(H,52,57)(H,63,64)(H4,44,45,47)/t24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

DRUUZJNBBFFXFG-NLXVKQHPSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH is a peptide composed of a specific sequence of amino acids: proline, proline, alanine, lysine, leucine, glutamine, proline, and arginine. This compound is notable for its structural features, particularly the presence of multiple proline residues, which can influence its conformational stability and biological activity. Peptides like this one are often studied for their potential applications in biochemistry, pharmacology, and medicine due to their ability to interact with various biological targets.

  • Oxidation: This reaction can modify amino acids, particularly if they contain sulfur groups (e.g., methionine or cysteine), leading to products like methionine sulfoxide.
  • Reduction: Disulfide bonds, if present, can be reduced to yield free thiols.
  • Substitution: Amino acid residues may be substituted with different functional groups to alter the peptide's properties.

Common reagents used in these reactions include hydrogen peroxide (for oxidation), dithiothreitol (for reduction), and various chemical groups for substitution depending on the desired modification.

Peptides such as H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH exhibit a range of biological activities. They may function as signaling molecules, influencing processes such as cell communication, immune responses, and metabolic regulation. The unique sequence of this peptide suggests potential interactions with specific receptors or enzymes, which could trigger various biochemical pathways. Research indicates that peptides with similar structures can have therapeutic applications in treating diseases or enhancing physiological functions .

The synthesis of H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:

  • Coupling: Activation and coupling of each amino acid to the growing chain.
  • Deprotection: Removal of temporary protecting groups from amino acids to allow for subsequent couplings.
  • Cleavage: The completed peptide is cleaved from the resin and purified.

Alternative synthesis methods may also be employed, including liquid-phase synthesis techniques that utilize protecting groups like benzyloxycarbonyl or t-butyloxycarbonyl .

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH has several applications across various fields:

  • Biochemistry: Used in studies of protein-protein interactions and enzyme specificity.
  • Medicine: Potential therapeutic roles in drug delivery systems or treatments for specific diseases.
  • Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics.
  • Industry: Applied in developing peptide-based materials and biosensors .

Research into the interactions of H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH focuses on its binding affinities with various molecular targets, such as receptors or enzymes. These studies help elucidate the mechanisms by which this peptide exerts its biological effects. Understanding these interactions is crucial for developing therapeutic agents that leverage the unique properties of this compound.

H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH shares structural similarities with several other peptides. Below is a comparison highlighting its uniqueness:

Compound NameSequenceNotable Features
H-Ala-Lys-Leu-Arg-Glu-Arg-Leu-Lys-OHAlanine-Lysine-Leucine-Arginine-Glutamic Acid-Arginine-Leucine-LysineDifferent amino acid composition affecting activity
H-Gly-Val-Tyr-Thr-Ile-Met-OHGlycine-Valine-Tyrosine-Threonine-Isoleucine-MethionineLacks proline residues, affecting structure
H-Val-Gly-Phe-Trp-Leu-OHValine-Glycine-Phenylalanine-Tryptophan-LeucineAromatic residues may influence binding

The uniqueness of H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH lies in its high proline content, which can contribute to distinctive conformational properties and biological activities that differ from those of other peptides .

XLogP3

-4.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

11

Exact Mass

905.54468551 g/mol

Monoisotopic Mass

905.54468551 g/mol

Heavy Atom Count

64

Dates

Last modified: 08-10-2024

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